molecular formula C18H14N2O3S2 B2966586 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034490-15-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2966586
CAS No.: 2034490-15-6
M. Wt: 370.44
InChI Key: AEKJJMIISXYZEO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a hydroxyethyl group substituted with a furan-thiophene hybrid moiety. While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs (e.g., benzothiazole carboxamides and hydroxyethyl-thiophene/furan derivatives) suggest applications in medicinal chemistry, particularly as multitargeted ligands or enzyme inhibitors .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-13(15-6-5-14(23-15)11-7-8-24-10-11)9-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-8,10,13,21H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKJJMIISXYZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a unique structure that combines thiophene and furan rings with a benzo[d]thiazole moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of thiophene and furan intermediates, followed by their coupling to form the final product. Key steps include:

  • Synthesis of Furan Intermediate : Reacting furan-2-carboxylic acid with dehydrating agents.
  • Synthesis of Thiophene Intermediate : Similar reactions using thiophene-3-carboxylic acid.
  • Coupling Reactions : Combining the intermediates under controlled conditions to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves interaction with various molecular targets, potentially modulating pathways such as:

  • MAPK/ERK Pathway : Involved in cell proliferation.
  • PI3K/Akt Pathway : Plays a role in apoptosis.
  • NF-κB Pathway : Associated with inflammation and cancer progression.

Case Study: Cytotoxicity Assays

In vitro studies have shown that the compound has significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma23.30 ± 0.35
Human Melanoma>1000
Human Glioblastoma<10

These results suggest that the compound may be a viable candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, outperforming some standard antibiotics.

Comparative Analysis

The activity of this compound can be compared with related compounds:

CompoundAntimicrobial ActivityIC50 (µM)
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methoxybenzamideModerate50
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-chlorobenzamideHigh30

This comparison highlights the unique properties of our target compound, particularly its dual functionality as both an anticancer and antimicrobial agent .

The biological activity of this compound is attributed to its ability to bind specific enzymes and receptors. The compound's unique structure allows it to interact with:

  • Enzymes : Such as kinases involved in cell signaling.
  • Receptors : Potentially modulating their activity to influence cellular responses.

Molecular Targets

Research suggests that this compound may target proteins involved in critical biological processes, enhancing or inhibiting their functions depending on the context of use .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess efficacy and safety in living organisms.
  • Structure–Activity Relationship (SAR) : To optimize chemical modifications for enhanced potency.
  • Clinical Trials : To evaluate therapeutic potential in humans.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d]thiazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-hydroxyethyl-(5-(thiophen-3-yl)furan-2-yl), benzo[d]thiazole-2-carboxamide C₁₈H₁₅N₂O₃S₂* ~383.4 Unique thiophen-3-yl-furan linkage
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) Naphthalen-2-ylpropyl C₂₁H₁₈N₂OS 346.4 Lipophilic naphthalene group
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Cycloheptylamino-propoxy C₂₄H₃₂N₃O₂S 450.6 Multitargeted ligand with extended alkyl chain
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole, thiophen-2-yl C₁₈H₁₅NO₅S 357.4 Dioxole ring instead of benzothiazole
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Pyrazole, thiophen-3-yl C₁₆H₁₇N₃O₄S 347.4 Pyrazole core; smaller molecular weight

*Calculated based on structural formula.

Key Observations:

  • The target compound’s thiophen-3-yl-furan linkage distinguishes it from analogs with thiophen-2-yl (e.g., ) or simpler aryl groups (e.g., naphthalene in ). This substitution may enhance π-π stacking or alter solubility.

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